molecular formula C7H9ClN2O3 B2777578 4-amino-N,2-dihydroxybenzamide;hydrochloride CAS No. 114255-20-8

4-amino-N,2-dihydroxybenzamide;hydrochloride

Cat. No.: B2777578
CAS No.: 114255-20-8
M. Wt: 204.61
InChI Key: WHDQRCJAQZXAAX-UHFFFAOYSA-N
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Scientific Research Applications

4-amino-N,2-dihydroxybenzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,2-dihydroxybenzamide;hydrochloride involves the reaction of 4-amino-N,2-dihydroxybenzamide with hydrochloric acid. The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,2-dihydroxybenzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-N,2-dihydroxybenzamide;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,2-dihydroxybenzamide
  • 4-amino-N,2-dihydroxybenzoic acid
  • 4-amino-N,2-dihydroxybenzyl alcohol

Uniqueness

4-amino-N,2-dihydroxybenzamide;hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific research fields. Compared to similar compounds, it often exhibits enhanced biological activity and stability .

Properties

IUPAC Name

4-amino-N,2-dihydroxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-4-1-2-5(6(10)3-4)7(11)9-12;/h1-3,10,12H,8H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGXTRJASSEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114255-20-8
Record name 4-amino-N,2-dihydroxybenzamide hydrochloride
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